Role in Scientific Research: It serves as a precursor material in the synthesis of hydroxyapatite, the mineral phase of bones and teeth. This characteristic makes it valuable for research in biomaterials, particularly for bone regeneration and dental applications. Furthermore, calcium hydrogen phosphate dihydrate is investigated for its potential role in treating phosphorus-containing wastewater. []
The synthesis of calcium hydrogen phosphate dihydrate can be achieved through several methods:
Calcium hydrogen phosphate dihydrate adopts a layered structure that can be characterized by X-ray crystallography. The molecular structure features:
Calcium hydrogen phosphate dihydrate participates in several chemical reactions:
The mechanism of action of calcium hydrogen phosphate dihydrate primarily relates to its role as a source of calcium and phosphate ions in biological systems:
Calcium hydrogen phosphate dihydrate has diverse applications across multiple fields:
Calcium hydrogen phosphate dihydrate (CaHPO₄·2H₂O), systematically identified as dicalcium phosphate dihydrate (DCPD) and mineralogically termed brushite, represents a chemically and biologically significant calcium phosphate phase. This compound serves as a crucial intermediate in biological mineralization pathways and possesses extensive utility across industrial sectors. Characterized by its hydrated crystalline structure, it functions as a source of both calcium and phosphate ions in physiological and synthetic environments. Its unique combination of relative solubility, crystallographic properties, and biocompatibility underpins its dual role in biological systems—from pathological calcifications like kidney stones and dental calculus to bone regeneration processes—and in manufactured products ranging from nutritional supplements to dental abrasives. The compound's capacity to undergo phase transformations to less soluble apatitic phases further enhances its importance in biomaterial science and industrial chemistry [2] [5] [7].
Calcium hydrogen phosphate dihydrate crystallizes in the triclinic system with space group P1̄. Its unit cell parameters are defined by dimensions a = 5.812 Å, b = 15.180 Å, c = 6.239 Å, with angles α = 96.33°, β = 103.85°, and γ = 88.23°. The crystal structure comprises alternating layers of calcium phosphate and water molecules, establishing a distinctive layered architecture. Within these layers, calcium ions exhibit octahedral coordination, bonded to four phosphate oxygen atoms and two water molecules, while the hydrogen phosphate (HPO₄²⁻) groups form bridges between adjacent calcium layers. This arrangement facilitates strong hydrogen bonding interactions involving both the HPO₄²⁻ groups and lattice water molecules, significantly contributing to the structural stability under ambient conditions [2] [5].
The dihydrate phase demonstrates relatively higher solubility compared to apatitic calcium phosphates like hydroxyapatite. Its solubility product (Ksp) is approximately 10⁻⁶.⁵⁹ at 25°C, translating to a solubility of ~0.088 g/L in aqueous systems. This solubility profile is pH-dependent, with DCPD remaining stable in acidic to neutral environments (pH 2.0–6.0). Above pH 6.0, it undergoes hydrolysis to form less soluble phases such as octacalcium phosphate (OCP) or hydroxyapatite (HA). Thermal analysis reveals dehydration events commencing around 80°C, leading successively to the formation of dicalcium phosphate anhydrous (monetite, CaHPO₄) and, ultimately, calcium pyrophosphate (Ca₂P₂O₇) upon heating above 400°C [2] [5] [7].
Table 1: Crystallographic and Physical Properties of Calcium Hydrogen Phosphate Dihydrate
Property | Value | Conditions/Notes |
---|---|---|
Crystal System | Triclinic | Space group P1̄ |
Unit Cell Dimensions | a = 5.812 Å, b = 15.180 Å, c = 6.239 Å | α = 96.33°, β = 103.85°, γ = 88.23° |
Molar Mass | 172.09 g/mol | Dihydrate |
Density | 2.31 g/cm³ | X-ray diffraction measurement |
Solubility Product (Ksp) | 10⁻⁶.⁵⁹ | At 25°C |
Aqueous Solubility | 0.088 g/L | At 25°C |
pH Stability Range | 2.0 – 6.0 | Aqueous solutions at 25°C |
Dehydration Temperature | ~80°C | Forms anhydrous dicalcium phosphate |
Table 2: Comparative Solubility of Calcium Phosphates
Compound | Ca/P Ratio | -log(Ksp) | Solubility (g/L) |
---|---|---|---|
Monocalcium phosphate monohydrate | 0.5 | 1.14 | ~18.0 |
Dicalcium phosphate dihydrate | 1.0 | 6.59 | 0.088 |
Hydroxyapatite | 1.67 | 116.8 | 0.0003 |
Fluorapatite | 1.67 | 120.0 | 0.0002 |
The recognition of calcium phosphates in biological systems commenced in 1769 when Swedish chemist Johan Gottlieb Gahn identified calcium phosphate as a principal inorganic constituent of bone tissue. This discovery was subsequently popularized by Carl Wilhelm Scheele in 1771, establishing bone ash as a primary source for phosphorus isolation. Early chemical investigations throughout the late 18th and 19th centuries, notably by Antoine François de Fourcroy and Nicolas Louis Vauquelin, revealed acidic calcium phosphate variants and initiated compositional studies of calcified tissues across species and developmental stages. These investigations documented the absence of calcium phosphate in infants and its reduced concentrations in pregnant women compared to healthy adults, hinting at its dynamic metabolic role [5] [10].
Geologically, the mineral form brushite was identified in 1865 and named after American mineralogist George Jarvis Brush. Natural occurrences are predominantly found in cave environments (e.g., guano deposits) and paleontological bone fossils undergoing diagenesis. Pathologically, brushite manifests in human calculi, notably in kidney stones and dental calculus, where its presence often correlates with acidic urinary or oral environments. The earliest biomedical application emerged in 1920, when surgeon Fred Houdlette Albee utilized calcium phosphate compositions, including DCPD precursors, in pioneering bone defect repair studies. Radiographic evidence from these experiments demonstrated new bone formation adjacent to the implanted material, marking a foundational milestone for calcium phosphates in orthopedics [2] [3] [10].
Biomineralization Pathways
In physiological biomineralization, calcium hydrogen phosphate dihydrate functions as a metastable precursor in hard tissue formation. During bone healing, DCPD frequently precipitates in the acidic microenvironment of early fracture sites. Its relatively high solubility facilitates calcium and phosphate ion release, promoting subsequent transformation into more stable hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) or octacalcium phosphate (Ca₈(HPO₄)₂(PO₄)₄·5H₂O). This phase transition is critical for the deposition of biological apatite within collagen fibrils, providing initial mechanical stability during woven bone formation [6] [7] [8].
In dental contexts, DCPD participates in enamel remineralization. Biomimetic strategies exploit its formation on partially demineralized enamel surfaces, where it acts as a sacrificial template. Under neutral pH conditions and in the presence of fluoride ions, DCPD undergoes rapid hydrolysis to form fluorapatite—a highly acid-resistant phase that restores enamel integrity. Furthermore, DCPD is implicated in pathological mineralization processes, serving as a nucleation site for dental calculus and contributing to the mineral matrix of specific kidney stone compositions, particularly those associated with acidic urine (pH < 6.5) [3] [6] [7].
Industrial and Biomedical Applications
Table 3: Industrial Applications of Calcium Hydrogen Phosphate Dihydrate
Industry Sector | Function | Product Examples | Key Properties Utilized |
---|---|---|---|
Food & Nutrition | Calcium/Phosphate fortification | Breakfast cereals, dairy products | Bioavailable Ca²⁺/PO₄³⁻ ions |
Anti-caking agent | Powdered beverage mixes, flour | Particle morphology, moisture absorption | |
Oral Care | Polishing agent | Toothpastes, prophylaxis pastes | Controlled abrasivity, biocompatibility |
Remineralizing agent | Enamel repair formulations | Precursor to apatite, ion release | |
Biomedical Devices | Cement reactant | Bone void fillers, orthopedic cements | Reactivity, osteoconductivity |
Drug delivery vehicle | Antibiotic-loaded beads, coatings | Degradation-controlled release | |
Agriculture | Phosphorus fertilizer | Granulated fertilizers | Slow solubility in acidic soils |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7